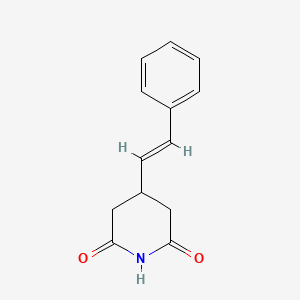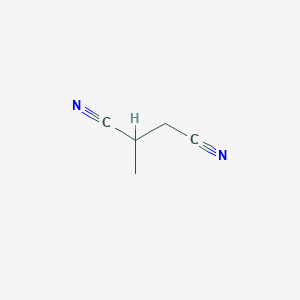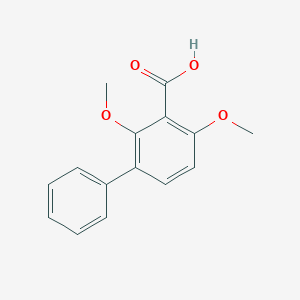
2,4-Dimethoxybiphenyl-3-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethoxybiphenyl-3-carboxylic acid is an organic compound with the molecular formula C15H14O4 It is a derivative of biphenyl, featuring two methoxy groups at the 2 and 4 positions and a carboxylic acid group at the 3 position on one of the phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxybiphenyl-3-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst. The general reaction conditions include:
Reactants: A boronic acid derivative of 2,4-dimethoxybiphenyl and a halide derivative of benzoic acid.
Catalyst: Palladium(0) or Palladium(II) complexes.
Base: Potassium carbonate or sodium hydroxide.
Solvent: A mixture of water and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: Typically, the reaction is carried out at temperatures ranging from 80°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of 2,4-Dimethoxybiphenyl-3-carboxylic acid can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethoxybiphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in the presence of a suitable solvent like ethanol.
Major Products
The major products formed from these reactions include quinones, alcohols, aldehydes, and various substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,4-Dimethoxybiphenyl-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: It serves as a probe in studying enzyme-substrate interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2,4-Dimethoxybiphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The methoxy groups and carboxylic acid moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethoxybiphenyl: Lacks the carboxylic acid group, making it less polar and less reactive in certain chemical reactions.
3,4-Dimethoxybiphenyl-2-carboxylic acid: Similar structure but with different positions of the methoxy and carboxylic acid groups, leading to different chemical and biological properties.
2,4-Dihydroxybiphenyl-3-carboxylic acid: Hydroxy groups instead of methoxy groups, resulting in different reactivity and solubility.
Uniqueness
2,4-Dimethoxybiphenyl-3-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both methoxy groups and a carboxylic acid group allows for versatile chemical modifications and interactions with various biological targets.
Propriétés
Formule moléculaire |
C15H14O4 |
|---|---|
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
2,6-dimethoxy-3-phenylbenzoic acid |
InChI |
InChI=1S/C15H14O4/c1-18-12-9-8-11(10-6-4-3-5-7-10)14(19-2)13(12)15(16)17/h3-9H,1-2H3,(H,16,17) |
Clé InChI |
YWDNBOQNFOCGOG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)C2=CC=CC=C2)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


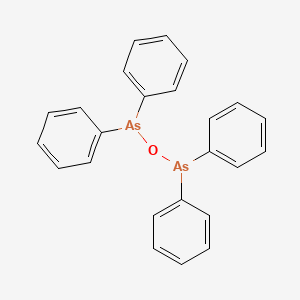
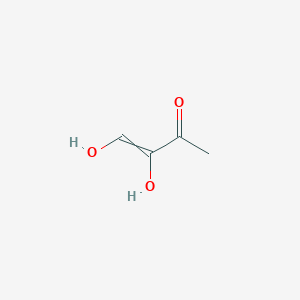


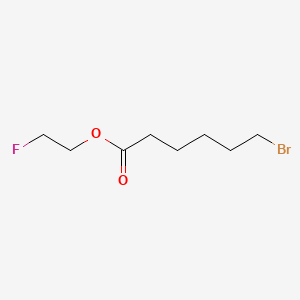
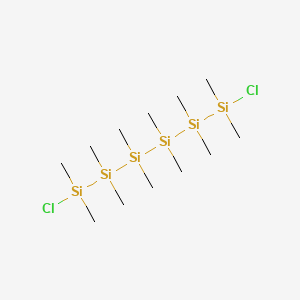
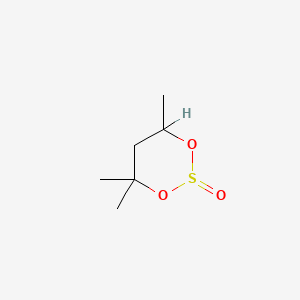
![[1,1'-Biphenyl]-3,4'-diaMine, N3,N4'-bis[4'-(diphenylaMino)[1,1'-biphenyl]-4-yl]-N3,N4'-diphenyl-](/img/structure/B14745648.png)
![9H-Carbazole, 2,2'-([1,1'-biphenyl]-4,4'-diyldi-2,1-ethenediyl)bis[9-ethyl-](/img/structure/B14745651.png)


![N-[2-(4-Methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B14745663.png)
